molecular formula C10H20N2O2 B112940 tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate CAS No. 721395-15-9

tert-Butyl ((1R,2S)-2-aminocyclopentyl)carbamate

Cat. No. B112940
Key on ui cas rn: 721395-15-9
M. Wt: 200.28 g/mol
InChI Key: PAXDIBGWURAVIH-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09156778B2

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
4
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
4.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].C1C2C(=CC=CC=2)C=CC=1.[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH:24]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:15])([CH3:14])[CH3:13]>C(COC)OC>[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH2:24])([CH3:15])([CH3:13])[CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
10.9 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
350 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
4
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(CCC1)NS(=O)(=O)C1=CC=C(C)C=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
solid
Quantity
4.08 g
Type
reactant
Smiles
Step Four
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The deep blue solution was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The undissolved lithium was filtered off
ADDITION
Type
ADDITION
Details
1 N HCl solution (60 mL) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N HCl (50 mL×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (50 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4, solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to afford rac-1 as a colorless oil, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(NC1C(CCC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09156778B2

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
4
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
4.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].C1C2C(=CC=CC=2)C=CC=1.[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH:24]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:15])([CH3:14])[CH3:13]>C(COC)OC>[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH2:24])([CH3:15])([CH3:13])[CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
10.9 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
350 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
4
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(CCC1)NS(=O)(=O)C1=CC=C(C)C=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
solid
Quantity
4.08 g
Type
reactant
Smiles
Step Four
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The deep blue solution was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The undissolved lithium was filtered off
ADDITION
Type
ADDITION
Details
1 N HCl solution (60 mL) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N HCl (50 mL×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (50 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4, solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to afford rac-1 as a colorless oil, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(NC1C(CCC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09156778B2

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
4
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
4.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].C1C2C(=CC=CC=2)C=CC=1.[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH:24]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:15])([CH3:14])[CH3:13]>C(COC)OC>[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH2:24])([CH3:15])([CH3:13])[CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
10.9 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
350 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
4
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(CCC1)NS(=O)(=O)C1=CC=C(C)C=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
solid
Quantity
4.08 g
Type
reactant
Smiles
Step Four
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The deep blue solution was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The undissolved lithium was filtered off
ADDITION
Type
ADDITION
Details
1 N HCl solution (60 mL) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N HCl (50 mL×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (50 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4, solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to afford rac-1 as a colorless oil, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(NC1C(CCC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09156778B2

Procedure details

A mixture of lithium granules (1.52 g, 226.6 mmol) and naphthalene (10.9 g, 85.0 mmol) in dry dimethoxyethane (350 mL) were stirred at room temperature for 2 h. The deep blue solution was then cooled to 0° C., a solution of 4 (10.0 g, 28.33 mmol) in dry dimethoxyethane (40 mL) was added dropwise over 20 min. The mixture was stirred at 0° C. for 5 h. The undissolved lithium was filtered off, and 1 N HCl solution (60 mL) was added to the filtrate. The organic layer was separated and extracted with 1 N HCl (50 mL×2). The aqueous layers were combined, extracted with diethyl ether (50 mL×3), and then basified with 2 N NaOH solution to pH 12-14. The aqueous solution was extracted with ethyl acetate (50 mL×5). Organic layers were combined, dried over Na2SO4, solvent was removed under vacuum to afford rac-1 as a colorless oil, which solidified under vacuum to a white solid (4.08 g, 72%). Rf=0.31 (hexanes/EtOAc 2:1). Mp 60-62° C. IR (film) 3301, 2967, 1689, 1526, 1453, 1390, 1365, 1250, 1170, 1045, 1020, 870, 781 cm−1. 1H NMR (300 MHz, CDCl3) δ 4.48 (s, hr, 1H), 3.48 (m, 1H), 2.99 (m, 1H), 2.14 (m, 1H), 1.98 (m, 1H), 1.70 (m, 2H), 1.45 (s, 9H), 1.38 (m, 2H). 13C NMR (75 MHz, CDCl3) δ 156.1, 78.9, 60.5, 59.4, 33.0, 30.9, 28.4, 20.7. HRMS (EI) m/z calcd for C10H21N2O2 [M+1]+ 201.1603, found 201.1632.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
4
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solid
Quantity
4.08 g
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Li].C1C2C(=CC=CC=2)C=CC=1.[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH:24]S(C1C=CC(C)=CC=1)(=O)=O)([CH3:15])([CH3:14])[CH3:13]>C(COC)OC>[C:12]([O:16][C:17](=[O:35])[NH:18][CH:19]1[CH2:23][CH2:22][CH2:21][CH:20]1[NH2:24])([CH3:15])([CH3:13])[CH3:14] |^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Name
Quantity
10.9 g
Type
reactant
Smiles
C1=CC=CC2=CC=CC=C12
Name
Quantity
350 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
4
Quantity
10 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1C(CCC1)NS(=O)(=O)C1=CC=C(C)C=C1)=O
Name
Quantity
40 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
solid
Quantity
4.08 g
Type
reactant
Smiles
Step Four
Name
hexanes EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
were stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The deep blue solution was then cooled to 0° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred at 0° C. for 5 h
Duration
5 h
FILTRATION
Type
FILTRATION
Details
The undissolved lithium was filtered off
ADDITION
Type
ADDITION
Details
1 N HCl solution (60 mL) was added to the filtrate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 1 N HCl (50 mL×2)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (50 mL×3)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (50 mL×5)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4, solvent
CUSTOM
Type
CUSTOM
Details
was removed under vacuum
CUSTOM
Type
CUSTOM
Details
to afford rac-1 as a colorless oil, which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)(C)(C)OC(NC1C(CCC1)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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